The Polyether Ionophore Nigericin: An In-depth Technical Guide to its Origin, Production, and Analysis from Streptomyces hygroscopicus
The Polyether Ionophore Nigericin: An In-depth Technical Guide to its Origin, Production, and Analysis from Streptomyces hygroscopicus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nigericin (B1684572), a polyether antibiotic produced by the Gram-positive bacterium Streptomyces hygroscopicus, has garnered significant interest in the scientific community for its diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties. This technical guide provides a comprehensive overview of the origin, biosynthesis, and production of nigericin. It details optimized fermentation strategies for enhanced yield, robust protocols for extraction, purification, and characterization, and explores the molecular mechanisms of its biological activity, with a focus on NLRP3 inflammasome activation. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery, antibiotic development, and cellular biology.
Origin and Discovery
Nigericin was first isolated in the 1950s from a soil sample collected in Nigeria, which led to its name. The producing organism was identified as a strain of Streptomyces hygroscopicus. Initially characterized for its potent antibiotic properties, subsequent research has unveiled a broader spectrum of biological activities. While S. hygroscopicus remains the most well-known producer, other Streptomyces species, such as Streptomyces violaceusniger, and novel strains like DASNCL-29 have also been identified as sources of nigericin.
Physicochemical Properties of Nigericin
Nigericin is a polyether ionophore with the chemical formula C₄₀H₆₈O₁₁. It functions as a potent K⁺/H⁺ antiporter, disrupting ion gradients across biological membranes. This activity is central to its biological effects.
| Property | Value | Reference |
| Molecular Formula | C₄₀H₆₈O₁₁ | --INVALID-LINK-- |
| Molar Mass | 724.97 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in most organic solvents (e.g., ethanol, methanol (B129727), DMSO), sparingly soluble in water | - |
| CAS Number | 28380-24-7 | --INVALID-LINK-- |
Biosynthesis of Nigericin
The biosynthesis of nigericin in Streptomyces is orchestrated by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for the assembly of the polyketide backbone and its subsequent modifications.
A key regulatory gene within this cluster is nigR, which has been identified as a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator. Disruption of nigR abolishes nigericin production, while its overexpression has been shown to significantly increase the yield. The biosynthesis involves an unusual ketosynthase-like protein, KSX, which transfers the initially formed linear polyketide chain to a discrete acyl carrier protein, ACPX, for oxidative cyclization[1]. The final step in the biosynthesis is the hydroxylation of the precursor grisorixin.
Caption: Logical workflow of the nigericin biosynthetic pathway.
Production of Nigericin
Fermentation
The production of nigericin is typically achieved through submerged fermentation of Streptomyces hygroscopicus. Optimization of fermentation parameters is crucial for maximizing the yield.
Table 1: Comparison of Nigericin Production by Different Streptomyces Strains
| Strain | Fermentation Conditions | Nigericin Yield (mg/L) | Reference |
| Streptomyces sp. (unidentified) | Not specified | 50-100 | [1] |
| S. hygroscopicus mutant A-19 | Not specified | 318 | [1] |
| S. youssoufiensis SF10 | Solid-state, d-glucose, pH 7, 30°C, 14 days | 490 | [1] |
| Streptomyces sp. DASNCL-29 | Optimized fermentation | ~500 | [2] |
| S. malaysiensis F913 (nigR overexpression) | Liquid Gause's medium | 560 | [3] |
Table 2: Optimized Culture Medium for Nigericin Production by Streptomyces sp. MS1
| Component | Optimized Concentration (g/L) |
| Starch | 40.52 |
| Soybean meal | 5.10 |
| Phosphates | 2.21 |
This optimization was achieved using a response surface methodology, which is a collection of mathematical and statistical techniques for empirical model building[4][5][6][7][8].
Experimental Protocol: Fermentation of Streptomyces hygroscopicus
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Inoculum Preparation:
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Aseptically transfer a loopful of a sporulated culture of S. hygroscopicus from an agar (B569324) slant to a 250 mL flask containing 50 mL of seed medium (e.g., X-medium: 10 g/L soybean meal, 3 g/L CaCO₃, 0.5 g/L MgSO₄·7H₂O, 0.5 g/L (NH₄)₂HPO₄, 3 g/L NaCl, 1 g/L K₂HPO₄, 15 mL/L glycerol, pH 7.0).
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Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.
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Production Fermentation:
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Inoculate a 1 L flask containing 200 mL of production medium (e.g., optimized medium from Table 2) with 0.5% (v/v) of the seed culture.
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Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 96-168 hours.
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Monitor the fermentation broth periodically for nigericin production using HPLC.
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Extraction and Purification
The recovery of nigericin from the fermentation broth involves extraction with an organic solvent followed by chromatographic purification.
Experimental Protocol: Extraction and Purification of Nigericin
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Extraction:
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After fermentation, centrifuge the culture broth at 5,000 rpm for 20 minutes to separate the mycelium and the supernatant.
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Extract the supernatant twice with an equal volume of ethyl acetate (B1210297) by vigorous shaking for 1 hour.
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Extract the mycelial cake with methanol (1/10th of the original culture volume).
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Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
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Purification:
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Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
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Load the dissolved extract onto a silica (B1680970) gel column (230-400 mesh).
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Elute the column with a stepwise gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A typical gradient could be:
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n-hexane:ethyl acetate (7:3)
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n-hexane:ethyl acetate (3:7)
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ethyl acetate:methanol (98:2)
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ethyl acetate:methanol (80:20)
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100% methanol
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Collect fractions and analyze for the presence of nigericin by thin-layer chromatography (TLC) or HPLC.
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Pool the fractions containing pure nigericin and evaporate the solvent to obtain the purified compound.
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Caption: Workflow for the production and purification of nigericin.
Characterization and Analysis
The identity and purity of nigericin are confirmed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantification of nigericin in fermentation broths and purified samples.
Experimental Protocol: HPLC Analysis of Nigericin
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HPLC System: Agilent 1260 or equivalent.
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Column: C18 reverse-phase column (e.g., ZORBAX SB-C18, 5 µm, 4.6 x 250 mm).
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Mobile Phase: A gradient of methanol and water (with 0.1% trifluoroacetic acid, TFA).
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Solvent A: Methanol/Water (9:1) + 0.1% TFA
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Solvent B: 100% Methanol + 0.1% TFA
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Gradient Program:
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0-25 min: 100% Solvent A
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25-50 min: Linear gradient to 100% Solvent B
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Flow Rate: 1.0 mL/min.
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Detection: Evaporative Light Scattering Detector (ELSD) at 85°C, or UV detector at 305 nm.
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Injection Volume: 20 µL.
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Retention Time: Approximately 12.1 - 16.7 minutes, depending on the specific method.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
MS and NMR are employed for the structural elucidation and confirmation of nigericin.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of nigericin. The sodiated ion [M+Na]⁺ is typically observed.
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical structure of nigericin by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.
Biological Activity: NLRP3 Inflammasome Activation
Nigericin is a well-established activator of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.
The activation process is initiated by the ionophore activity of nigericin, which leads to a net efflux of intracellular potassium (K⁺). This decrease in cytosolic K⁺ concentration is a key trigger for the assembly of the NLRP3 inflammasome. The complex consists of the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The assembly of the inflammasome leads to the auto-catalytic cleavage and activation of pro-caspase-1 to caspase-1. Active caspase-1 then cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.
Caption: Signaling pathway of NLRP3 inflammasome activation by nigericin.
Conclusion
Nigericin remains a molecule of significant interest due to its potent and diverse biological activities. This technical guide has provided a detailed overview of its origin, biosynthesis, and methods for its production and characterization from its primary source, Streptomyces hygroscopicus. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating natural product. Further research into the genetic engineering of the biosynthetic pathway and optimization of fermentation processes holds the promise of even higher yields, facilitating the broader investigation and potential clinical application of nigericin and its derivatives.
References
- 1. Insights into polyether biosynthesis from analysis of the nigericin biosynthetic gene cluster in Streptomyces sp. DSM4137 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. From a Natural Product to Its Biosynthetic Gene Cluster: A Demonstration Using Polyketomycin from Streptomyces diastatochromogenes Tü6028 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of bacteriocin production by Lactobacillus plantarum using Response Surface Methodology | Cellular and Molecular Biology [cellmolbiol.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Response Surface Methodology for Optimizing the Production of Biosurfactant by Candida tropicalis on Industrial Waste Substrates [frontiersin.org]
- 8. response surface optimization: Topics by Science.gov [science.gov]
